molecular formula C10H14N2O2 B1598756 2-(3-Methylphenoxy)propanohydrazide CAS No. 90330-07-7

2-(3-Methylphenoxy)propanohydrazide

Cat. No.: B1598756
CAS No.: 90330-07-7
M. Wt: 194.23 g/mol
InChI Key: RUOZUZXHZLLHPF-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)propanohydrazide is an organic compound with the chemical formula C11H16N2O2. It appears as a white crystalline powder and has a melting point of 116-118°C . This compound is used as a reagent in organic synthesis and has various applications in scientific research.

Preparation Methods

2-(3-Methylphenoxy)propanohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylphenol with propanoic acid hydrazide under specific reaction conditions . The process typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(3-Methylphenoxy)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Methylphenoxy)propanohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group in the compound can form covalent bonds with various substrates, leading to the formation of stable products. This interaction can affect biological processes and chemical reactions, making it a valuable tool in research and development.

Comparison with Similar Compounds

2-(3-Methylphenoxy)propanohydrazide can be compared with other similar compounds, such as:

  • 2-(4-Methylphenoxy)propanohydrazide
  • 2-(3-Chlorophenoxy)propanohydrazide
  • 2-(4-Chlorophenoxy)propanohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The unique properties of this compound, such as its specific melting point and reactivity, make it distinct and valuable for various research purposes .

Properties

IUPAC Name

2-(3-methylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-4-3-5-9(6-7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOZUZXHZLLHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920455
Record name 2-(3-Methylphenoxy)propanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90330-07-7
Record name Propionic acid, 2-(m-tolyloxy)-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090330077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Methylphenoxy)propanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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